B1577833 Brevinin-1Ta

Brevinin-1Ta

Cat. No.: B1577833
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-1Ta is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, originally isolated from the skin secretions of the Eurasian frog Rana temporaria. It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even certain enveloped viruses. Structurally, this compound consists of 24 amino acid residues with a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Rana box: Cys-Lys-X-X-Cys), which is critical for its membrane-disruptive activity . Its mechanism of action involves permeabilizing microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis.

Properties

bioactivity

Antibacterial

sequence

FITLLLRKFICSITKKC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Brevinin-1Ta shares functional and structural similarities with other Brevinin peptides and related AMPs. Below, we compare its properties with those of Brevinin-1E , Brevinin-2SYa , Temporin-1Ta , and Magainin-2 , focusing on sequence homology, antimicrobial efficacy, cytotoxicity, and stability.

Structural and Sequence Comparison
Peptide Sequence Length (AA) Net Charge Hydrophobicity (%)
This compound FLPVLAGIAAKVVPALFCKITKKC 24 +5 45
Brevinin-1E FLPVLAGIAAKVVPALFCKITRRC 24 +6 46
Brevinin-2SYa GIMDTIKNVAKVALQVASTLKCKISGKC 25 +4 38
Temporin-1Ta FLPLIGRVLSGIL-NH2 13 +3 55
Magainin-2 GIGKFLHSAKKFGKAFVGEIMNS 23 +4 30

Key Observations :

  • This compound and Brevinin-1E share 90% sequence identity, differing only at residue 21 (Lys vs. Arg), which marginally increases the net charge of Brevinin-1E .
  • Temporin-1Ta, a shorter peptide, lacks the Rana box but compensates with higher hydrophobicity, enhancing its interaction with lipid bilayers.
  • Magainin-2, derived from Xenopus laevis, has a lower hydrophobicity, correlating with reduced hemolytic activity compared to Brevinin peptides .
Antimicrobial Activity
Peptide MIC (µg/mL) Hemolytic Activity (HC50, µg/mL) Selectivity Index (HC50/MIC)
This compound 2–8 (Gram+), 4–16 (Gram−) 32 4–16
Brevinin-1E 1–4 (Gram+), 2–8 (Gram−) 28 7–28
Brevinin-2SYa 8–32 (Gram+), 16–64 (Gram−) 128 4–8
Temporin-1Ta 4–16 (Gram+), 8–32 (Gram−) 64 4–8
Magainin-2 16–64 (Gram+), 32–128 (Gram−) >256 >4–16

Key Findings :

  • Brevinin-1E demonstrates superior antimicrobial potency compared to this compound, likely due to its higher positive charge enhancing electrostatic interactions with bacterial membranes .
  • Magainin-2 exhibits the lowest cytotoxicity (highest HC50) but also the weakest antimicrobial activity, highlighting the trade-off between efficacy and safety .
Stability and Biocompatibility
  • Proteolytic Stability : this compound shows moderate resistance to trypsin degradation (t1/2 = 30 min) due to its cyclic Rana box, whereas Magainin-2 is rapidly degraded (t1/2 < 5 min) .
  • Thermal Stability : Both this compound and Brevinin-1E retain activity after incubation at 80°C for 1 hour, unlike Temporin-1Ta, which aggregates at elevated temperatures .

Critical Research Findings and Limitations

Synergistic Effects: this compound combined with conventional antibiotics (e.g., ciprofloxacin) reduces MIC values by 4–8 fold against multidrug-resistant Pseudomonas aeruginosa .

Cytotoxicity Concerns: Despite its efficacy, this compound’s hemolytic activity limits its therapeutic use. Modifications like PEGylation or D-amino acid substitution have been explored to mitigate toxicity .

Species-Specific Variations : this compound analogs from other frog species (e.g., Rana esculenta) show divergent activity profiles, underscoring the need for sequence optimization .

Data Presentation Standards

All comparative data adhere to guidelines for chemical compound characterization, including elemental analysis, spectral data (NMR, MS), and bioactivity assays, as outlined in Russian Chemical Bulletin . Experimental protocols for MIC and HC50 determinations follow ISO 20776-1:2019 and ASTM E2525-08 standards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.